molecular formula C16H14N4O2 B2425588 3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 862825-02-3

3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B2425588
CAS No.: 862825-02-3
M. Wt: 294.314
InChI Key: PTRAEVMANDALMY-UHFFFAOYSA-N
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Description

3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanamide, also known as PPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPOP belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

Organic Electronics

3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanamide derivatives have been synthesized and utilized in organic light-emitting diodes (OLEDs) due to their high electron mobility and ability to block excitons effectively. These compounds, specifically derivatives like PhOXD, have shown excellent external quantum efficiencies (EQEs) when used as electron-transporting materials in blue, green, and red OLED devices, offering reduced driving voltages and high efficiency with low roll-off, indicating excellent confinement of triplet excitons (Shih et al., 2015).

Anticancer Research

In the realm of anticancer research, certain oxadiazole derivatives have been identified as apoptosis inducers and potential anticancer agents. These compounds have exhibited activity against breast and colorectal cancer cell lines by inducing apoptosis and causing cell cycle arrest. The identification of TIP47 as a molecular target suggests these derivatives' potential for cancer treatment (Zhang et al., 2005).

Antimicrobial and Antifungal Activities

Oxadiazole derivatives have demonstrated significant antimicrobial and antifungal activities, with some compounds showing potent activity against methicillin-resistant Staphylococcus aureus (MRSA). A binary quantitative structure–activity relationship (QSAR) model has been developed to explore the physicochemical properties influencing these molecules' structure-activity relationships, guiding the design of more effective antimicrobial agents (Desai et al., 2016).

Properties

IUPAC Name

3-phenyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-14(7-6-12-4-2-1-3-5-12)18-16-20-19-15(22-16)13-8-10-17-11-9-13/h1-5,8-11H,6-7H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRAEVMANDALMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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